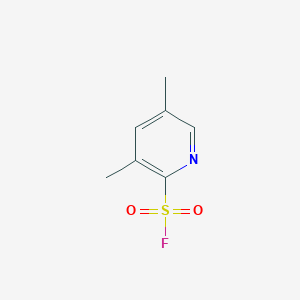

3,5-Dimethylpyridine-2-sulfonyl fluoride

Description

Evolution of Pyridine-Based Sulfonyl Fluorides as Chemical Entities

The chemistry of sulfonyl fluorides has been known for many years, but these compounds were often seen as less reactive and more stable counterparts to the more widely used sulfonyl chlorides. mdpi.com This perception began to shift dramatically with the advent of "click chemistry," a concept that prioritizes reactions that are modular, high-yielding, and simple to perform. The introduction of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry in 2014 by Sharpless and coworkers marked a pivotal moment, re-casting sulfonyl fluorides as powerful and versatile connectors. researchgate.netrsc.org

As a subset of the broader class of heteroaryl sulfonyl fluorides, pyridine-based derivatives evolved from being chemical curiosities to indispensable tools. nih.govresearchgate.netnih.gov Their development has been driven by the need for chemical probes and building blocks that combine the robust, yet tunable, reactivity of the sulfonyl fluoride group with the specific electronic and structural properties of the pyridine (B92270) ring.

Significance of the Sulfonyl Fluoride Moiety in Contemporary Chemistry

The sulfonyl fluoride (-SO2F) moiety possesses a unique balance of stability and reactivity that makes it highly valuable in modern chemistry. nih.govresearchgate.net Unlike sulfonyl chlorides, the S-F bond is considerably more stable towards hydrolysis and reduction, allowing these compounds to be used in a wider range of conditions, including aqueous biological systems. mdpi.com

This stability, coupled with its "clickable" reactivity under specific conditions, makes the sulfonyl fluoride group a cornerstone of SuFEx chemistry, enabling the reliable formation of sulfates, sulfonamides, and other sulfur(VI)-linked structures. rsc.orgrsc.org Furthermore, the sulfonyl fluoride group has been identified as a "privileged warhead" in chemical biology. ccspublishing.org.cn It can form stable covalent bonds with the nucleophilic side chains of several amino acids—including tyrosine, lysine (B10760008), serine, threonine, and histidine—expanding the scope of protein targeting beyond the more traditionally targeted cysteine. acs.orgenamine.netrsc.org

Overview of Research Trajectories for Heteroaryl Sulfonyl Fluorides

Current research on heteroaryl sulfonyl fluorides is proceeding along several key trajectories. A major focus is the development of novel and more efficient synthetic methodologies to access a wider variety of these compounds. mdpi.comthieme-connect.com This includes creating large, diverse libraries for high-throughput screening in drug discovery. enamine.net

Another significant area of research is their application as covalent probes to map the "ligandable proteome," identifying new binding sites and potential drug targets. nih.govresearchgate.netnih.gov Scientists are designing sophisticated probes that can selectively label proteins in complex biological systems. rsc.org A more recent and unconventional research trajectory explores the use of the entire sulfonyl fluoride group as a leaving group in transition-metal-catalyzed cross-coupling reactions, opening new avenues for its use as a synthetic building block rather than just a reactive warhead. imperial.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZXQRZREQWHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Properties of 3,5 Dimethylpyridine 2 Sulfonyl Fluoride

While an important member of this chemical class, specific experimental data for 3,5-Dimethylpyridine-2-sulfonyl fluoride (B91410) is not extensively documented in publicly accessible literature. The following properties are based on its chemical structure and data from analogous compounds.

| Property | Value |

| IUPAC Name | 3,5-Dimethylpyridine-2-sulfonyl fluoride |

| CAS Number | Data Not Available |

| Molecular Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| Physical Form | Expected to be a crystalline solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Manufacturing Processes

Specific industrial-scale manufacturing processes for 3,5-Dimethylpyridine-2-sulfonyl fluoride (B91410) are not detailed in the literature. However, its synthesis can be achieved through several established laboratory-scale methods applicable to heteroaryl sulfonyl fluorides, starting from precursors derived from 3,5-dimethylpyridine (B147111) (3,5-lutidine).

| Method | Precursor | Key Reagents | General Description |

| Halide Exchange | 3,5-Dimethylpyridine-2-sulfonyl chloride | Potassium Fluoride (KF) | A robust and common method involving the direct exchange of the chloride for a fluoride atom. Using KF in an acetone/water system is effective for heteroaryl substrates. thieme-connect.com |

| Oxidation of Thiols | 3,5-Dimethylpyridine-2-thiol | Sodium Hypochlorite (NaOCl), then Potassium Bifluoride (KHF₂) | The thiol is first oxidized to the corresponding sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride via halide exchange. mdpi.comresearchgate.net |

| From Grignard Reagents | 2-Bromo-3,5-dimethylpyridine | Magnesium (Mg), then Sulfuryl Fluoride (SO₂F₂) | The corresponding Grignard reagent is formed from the halo-pyridine and then reacted directly with sulfuryl fluoride gas. mdpi.com |

| From Sulfonic Acids | 3,5-Dimethylpyridine-2-sulfonic acid | Deoxyfluorinating agent (e.g., Xtalfluor-E®) | The sulfonic acid is directly converted to the sulfonyl fluoride. mdpi.com |

Applications of 3,5 Dimethylpyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The unique electronic properties of the pyridinesulfonyl fluoride (B91410) group make 3,5-Dimethylpyridine-2-sulfonyl fluoride an adept participant in reactions designed to construct complex heterocyclic and polycyclic systems. It can be employed to introduce the dimethylpyridine core into larger scaffolds or to serve as a platform for further elaboration of the pyridine (B92270) ring itself.

While direct cycloaddition reactions involving the sulfonyl fluoride group are not the primary mode of reactivity, this compound can be strategically employed to build fused ring systems. One key approach involves leveraging the sulfonyl fluoride as a leaving group in palladium-catalyzed cross-coupling reactions. nih.gov By coupling with a suitably functionalized partner, such as an ortho-haloarylboronic acid, a biaryl linkage is formed. Subsequent intramolecular cyclization, driven by other functional groups on the pyridine or the coupled partner, can lead to the formation of fused polycyclic systems like quinolines and other N-heterocycles. rsc.org The methodology for creating fused pyridines often involves multicomponent reactions or intramolecular cyclizations, which can be adapted to utilize precursors derived from the initial cross-coupling of the pyridinesulfonyl fluoride. researchgate.netresearchgate.netnih.gov

A significant application of pyridinesulfonyl fluorides is in the synthesis of highly substituted pyridine derivatives via C-S bond activation. scholaris.canih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been successfully applied to pyridine-2-sulfonyl fluoride (PyFluor) to generate 2-arylpyridines. nih.govresearchgate.netnih.gov This transformation demonstrates the utility of the sulfonyl fluoride group as a competent leaving group under palladium catalysis, reacting with a wide array of hetero(aryl) boronic acids and esters. nih.gov

This methodology allows for the direct installation of various aryl and heteroaryl substituents at the 2-position of the pyridine ring, a transformation that is crucial for tuning the electronic and steric properties of the molecule. The reaction conditions are often tolerant of various functional groups, making it a powerful tool for creating diverse libraries of pyridine-based compounds. nih.govacs.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride (Analogous Reaction)

| Entry | Boronic Acid/Ester | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | 100 | 75 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 100 | 89 | nih.gov |

| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | 80 | 65 | nih.gov |

| 4 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | 100 | 55 | nih.gov |

Precursors for Other Sulfur-Containing Functional Groups

The sulfonyl fluoride group is a stable yet reactive handle that provides access to a variety of other important sulfur(VI) functional groups through nucleophilic substitution at the sulfur center. mdpi.comnih.gov This versatility makes this compound a valuable precursor for creating derivatives with diverse chemical and physical properties.

Sulfonamides: The reaction of arylsulfonyl fluorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. acs.org While sulfonyl fluorides are more stable and less reactive than their chloride counterparts, their conversion to sulfonamides can be effectively promoted. acs.orgtheballlab.com Methods often involve heating with an excess of the amine or utilizing activators like Lewis acids. acs.orgnih.gov For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides, enabling their reaction with a broad range of amines under milder conditions. acs.orgtheballlab.comnih.gov This approach is compatible with various functional groups and can be applied to both electron-rich and electron-deficient sulfonyl fluorides. nih.gov

Sulfonate Esters: The reaction of sulfonyl fluorides with alcohols or phenols in the presence of a base, such as cesium carbonate, affords the corresponding sulfonate esters. eurjchem.comorganic-chemistry.org This transformation provides a straightforward route to these important compounds, which are themselves useful intermediates in organic synthesis. eurjchem.com

Sulfones: Arylsulfonyl fluorides can also serve as precursors to sulfones. This can be achieved through reactions with organometallic reagents or via palladium-catalyzed cross-coupling reactions where the sulfonyl fluoride acts as a source of an arylsulfonyl moiety. mdpi.com

Table 2: Synthesis of Sulfonamides from Phenylsulfonyl Fluoride with Ca(NTf₂)₂ Activation (Analogous Reaction)

| Entry | Amine | Temperature (°C) | Yield (%) | Reference |

| 1 | Aniline | 60 | 71 | acs.org |

| 2 | 4-Methoxyaniline | 60 | 85 | acs.org |

| 3 | Morpholine | 60 | 92 | acs.org |

| 4 | Benzylamine | 60 | 88 | acs.org |

Sulfonimidoyl Fluorides: These compounds, which feature a sulfur-nitrogen double bond, are accessible from sulfonyl fluorides, although the transformation is less direct than sulfonamide formation. Synthetic strategies may involve multi-step sequences. For example, conversion of the sulfonyl fluoride to a sulfonamide, followed by specific activation and rearrangement protocols, can lead to sulfonimidoyl fluorides. youtube.comnih.gov The development of unified strategies from common aryl precursors like aryl halides is expanding the accessibility of various arylsulfur(VI) fluorides, including sulfonimidoyl fluorides. nih.gov

Sulfamoyl Fluorides: Sulfamoyl fluorides are typically synthesized from the reaction of sulfuryl fluoride (SO₂F₂) or its derivatives with amines. acs.orgresearchgate.netresearchgate.net While not a direct conversion from a pre-formed arylsulfonyl fluoride, this compound belongs to the broader class of sulfur(VI) fluoride compounds, and its synthesis and reactivity are conceptually linked to the broader field of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, which also governs the chemistry of sulfamoyl fluorides. researchgate.net

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules in the final stages of a synthesis. acs.orgscispace.com The stability and selective reactivity of the sulfonyl fluoride group make it an ideal functional handle for LSF. rsc.orgresearchgate.net The this compound scaffold can be introduced into a complex molecule, after which the sulfonyl fluoride can be converted into a range of other groups, allowing for rapid generation of analogues. digitellinc.com

A complementary LSF approach involves the direct C-H fluorination of a pyridine ring already present in a complex molecule, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.orgscispace.comnih.gov 2-Fluoropyridines are significantly more reactive towards nucleophilic substitution than their chloro- or bromo- counterparts, allowing these reactions to proceed under mild conditions compatible with sensitive functional groups. acs.orgnih.gov This two-step sequence allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles at the 2-position of the pyridine ring, providing a powerful method for molecular diversification. acs.org The sulfonyl fluoride group itself is also a valuable "warhead" in chemical biology for forming covalent bonds with specific amino acid residues in proteins, highlighting its utility in creating targeted therapeutics and chemical probes. nih.govnih.govrsc.org

Role of 3,5 Dimethylpyridine 2 Sulfonyl Fluoride in Chemical Biology and Material Science Research

Development of Covalent Probes for Target Identification

Covalent probes are indispensable tools in chemical biology for the identification and validation of protein targets. The design of these probes often incorporates a reactive electrophile, such as a sulfonyl fluoride (B91410), which can covalently bind to its target protein, enabling its detection and characterization. nih.gov The 3,5-dimethylpyridine (B147111) scaffold can provide additional interactions with the target protein, enhancing the probe's specificity and potency.

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, making them versatile warheads for covalent probe design. mdpi.com While cysteine is a common target for covalent modifiers, sulfonyl fluorides have shown a particular propensity for reacting with the hydroxyl group of serine and the epsilon-amino group of lysine (B10760008). nih.govhkbu.edu.hk They have also been shown to react with tyrosine and histidine residues. nih.govucsf.edu This reactivity is context-dependent, influenced by the local protein microenvironment which can enhance the nucleophilicity of a particular residue. nih.gov The ability to target these less traditionally targeted residues significantly expands the scope of the "druggable" proteome. nih.gov

The chemoselectivity of sulfonyl fluorides allows for the specific labeling of proteins in complex biological mixtures. This specificity is crucial for accurately identifying the protein targets of a small molecule or for mapping the active sites of enzymes. The reaction between the sulfonyl fluoride and the amino acid residue results in the formation of a stable sulfonylated adduct, which can be detected by various analytical techniques, such as mass spectrometry. nih.gov

| Nucleophilic Amino Acid Residue | Site of Covalent Modification | Significance in Protein Function |

| Serine | Hydroxyl group (-OH) | Often found in the active sites of enzymes like serine proteases and hydrolases. ontosight.aiwikipedia.org |

| Lysine | Epsilon-amino group (-NH2) | Frequently located in enzyme active sites and protein-protein interaction interfaces. nih.govhkbu.edu.hk |

| Tyrosine | Phenolic hydroxyl group (-OH) | Plays a key role in signal transduction through phosphorylation and can be targeted by covalent probes. ucsf.edu |

| Cysteine | Thiol group (-SH) | A highly nucleophilic residue commonly targeted by electrophilic warheads. |

| Histidine | Imidazole side chain | Involved in catalytic functions and metal coordination; can be targeted by sulfonyl fluorides. rsc.org |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in their native environment. nih.govnih.gov ABPP probes typically consist of three key components: a reactive group (the "warhead"), a recognition element for the target enzyme family, and a reporter tag for detection and enrichment.

Sulfonyl fluorides are excellent warheads for ABPP probes due to their stability in aqueous environments and their ability to react with a broad range of enzyme classes. nih.gov The 3,5-dimethylpyridine core of 3,5-Dimethylpyridine-2-sulfonyl fluoride can be functionalized with different recognition elements to direct the probe to specific enzyme families. Furthermore, a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, can be incorporated to enable visualization or affinity purification of the labeled enzymes.

The general workflow for ABPP using a sulfonyl fluoride-based probe involves incubating the probe with a complex proteome (e.g., a cell lysate), allowing the probe to covalently label its target enzymes. The labeled proteins are then detected and identified, often using mass spectrometry-based proteomics. This approach provides a snapshot of the active enzymes in a given biological sample and can be used to profile changes in enzyme activity in response to various stimuli or disease states. nih.gov

Exploration as Irreversible Enzyme Inhibitors and Modulators

The ability of this compound to form covalent bonds with key amino acid residues makes it an attractive scaffold for the development of irreversible enzyme inhibitors. Irreversible inhibitors can offer several advantages over their reversible counterparts, including prolonged duration of action and increased potency.

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are major targets for drug discovery. hkbu.edu.hkresearchgate.net Many kinase inhibitors have been developed, with a growing interest in covalent inhibitors that can provide enhanced selectivity and efficacy. tdl.org

Sulfonyl fluoride-based probes have been successfully designed to target a conserved lysine residue in the ATP-binding site of many kinases. nih.govhkbu.edu.hk The sulfonyl fluoride moiety acts as an electrophile that covalently modifies this lysine, leading to irreversible inhibition of the kinase. nih.govresearchgate.net The design of these inhibitors often involves a scaffold that mimics the binding mode of ATP, positioning the sulfonyl fluoride for reaction with the catalytic lysine. nih.gov The 3,5-dimethylpyridine core can serve as such a scaffold, providing a framework for the rational design of selective kinase inhibitors.

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes. Serine proteases, in particular, are a major class of proteases that are characterized by a highly reactive serine residue in their active site. ontosight.aiwikipedia.org

Phenylmethylsulfonyl fluoride (PMSF) is a classic example of a serine protease inhibitor that functions by covalently modifying the active site serine. ontosight.aiwikipedia.org Similarly, this compound can act as an irreversible inhibitor of serine proteases. The mechanism of inhibition involves the nucleophilic attack of the active site serine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion. ontosight.ai This covalent modification inactivates the enzyme, preventing it from binding and cleaving its natural substrates.

| Enzyme Class | Target Residue | Mechanism of Irreversible Inhibition | Potential Therapeutic Area |

| Kinases | Conserved Lysine | Covalent modification of the lysine in the ATP-binding site. nih.govhkbu.edu.hk | Cancer, inflammatory diseases |

| Serine Proteases | Active Site Serine | Sulfonylation of the catalytic serine residue. ontosight.ai | Thrombosis, inflammation, viral infections |

Applications in Bioconjugation and Ligand Design

The reactivity of the sulfonyl fluoride group also lends itself to applications in bioconjugation and ligand design. Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, to create a new functional entity. The ability of sulfonyl fluorides to react with specific amino acid residues allows for the site-specific modification of proteins.

This can be utilized to attach various payloads to a protein of interest, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs for targeted cancer therapy. The stability of the resulting sulfonyl linkage ensures that the conjugate remains intact under physiological conditions.

In ligand design, the sulfonyl fluoride moiety can be incorporated into small molecules to create covalent ligands. nih.govnih.gov These ligands can be used to probe protein function, identify new binding pockets, and develop novel therapeutics. The covalent nature of the interaction can lead to high potency and prolonged target engagement. nih.govnih.gov

Integration into Polymeric Materials and Organic Electronics

The sulfonyl fluoride moiety is a versatile functional group for the synthesis and modification of polymers. Its ability to undergo SuFEx reactions allows for the efficient construction of polysulfates and polysulfonates, which are noted for their chemical durability and favorable mechanical properties. springernature.com This "click chemistry" approach is characterized by rapid reaction rates, high yields, and simple purification, making it suitable for creating complex, well-defined polymeric materials. rsc.org

While specific research detailing the integration of this compound into polymers is not extensively documented, the general principles of SuFEx chemistry provide a clear pathway for its use. As a monomer, a bifunctional derivative of pyridine (B92270) sulfonyl fluoride could be used in polycondensation reactions with bis-silyl ethers to generate polymers with pyridine units embedded in the backbone. rsc.org Such polymers could exhibit unique thermal and chemical properties imparted by the heterocyclic aromatic ring.

Furthermore, the sulfonyl fluoride group is an effective tool for post-polymerization modification (PPM). biu.ac.il Polymers containing pendant sulfonyl fluoride groups can be readily functionalized with a variety of nucleophiles. For example, 4-Vinylbenzenesulfonyl fluoride has been demonstrated to be a highly reactive monomer for RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, yielding a polymer (PVBSF) that can undergo exhaustive SuFEx sulfonamidation. This suggests that a vinyl-functionalized derivative of 3,5-dimethylpyridine sulfonyl fluoride could be similarly polymerized and subsequently modified, allowing for the tailoring of polymer properties for specific applications. Research into the kinetics and reactivity of SuFEx for the modification of polymer brushes has shown its utility in surface derivatization, opening avenues for creating functional surfaces with controlled properties. biu.ac.il

In the realm of organic electronics, sulfonyl fluorides have been noted for their potential in developing novel materials. researchgate.net While the direct application of this compound in organic light-emitting diodes (OLEDs) or conductive polymers is not yet established, related pyridine-containing structures are of significant interest. For instance, various pyrenylpyridine derivatives have been synthesized and investigated as sky-blue emitters in OLEDs. researchgate.net The incorporation of the electron-withdrawing sulfonyl fluoride group onto a pyridine-based emissive core could be a strategy to tune the electronic properties and performance of such materials. The stability and reactivity of the S-F bond make it a compelling functional group for building complex organic semiconductors. researchgate.net

Radiolabeling Applications (e.g., ¹⁸F-PET Imaging Ligands)

One of the most significant and rapidly developing applications for sulfonyl fluorides is in the field of positron emission tomography (PET), a powerful non-invasive molecular imaging technique. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its ideal half-life (109.8 min) and low positron energy. frontiersin.org The development of efficient and rapid methods for incorporating ¹⁸F into biologically active molecules is a major goal in radiochemistry.

The Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction has emerged as a breakthrough technology for late-stage radiofluorination. nih.govnih.gov This method allows for an ultrafast isotopic exchange between a non-radioactive aryl sulfonyl fluoride or aryl fluorosulfate (B1228806) and a nucleophilic [¹⁸F]fluoride source. nih.govnih.gov The reaction often proceeds to completion in seconds to minutes at room temperature, providing ¹⁸F-labeled PET tracers with high radiochemical yields and high molar activity. nih.govmdpi.com A key advantage is that the purification of the resulting radiotracers can often be achieved with a simple solid-phase extraction (SPE) cartridge, avoiding the need for time-consuming high-performance liquid chromatography (HPLC). nih.gov

While direct ¹⁸F-labeling of this compound itself has not been specifically reported, the methodology is broadly applicable to a wide range of aryl and heteroaryl sulfonyl fluorides and fluorosulfates. nih.govmdpi.com The presence of the pyridine ring in the structure is compatible with SuFEx chemistry. For instance, the radiosynthesis of [¹⁸F]PyFluor, a 2-pyridinesulfonyl fluoride derivative, has been achieved by reacting 2-pyridinesulfonyl chloride with [¹⁸F]KF/K₂₂₂. frontiersin.org This reagent was subsequently used in the no-carrier-added deoxy-radiofluorination of alcohols. frontiersin.org

The [¹⁸F]SuFEx reaction has been successfully applied to a diverse array of molecules, demonstrating its broad functional group tolerance. This enables the late-stage labeling of complex biological probes, including inhibitors for targets like poly(ADP-ribose) polymerase 1 (PARP1) and Fibroblast Activation Protein (FAP). nih.govnih.gov The development of such tracers is crucial for cancer diagnosis and therapy monitoring.

The general procedure for a typical [¹⁸F]SuFEx reaction involves trapping aqueous [¹⁸F]fluoride on an anion-exchange cartridge, eluting it with a phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate) into a reaction vessel, and removing the water via azeotropic distillation. The sulfonyl fluoride precursor is then added in a suitable organic solvent, like acetonitrile, for the rapid exchange reaction to occur. mdpi.comnih.gov

| Parameter | Value / Condition | Reference |

| Reaction Type | Isotopic Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | nih.gov |

| Precursors | Aryl or Heteroaryl Sulfonyl Fluorides/Fluorosulfates | nih.govmdpi.com |

| ¹⁸F Source | Nucleophilic [¹⁸F]Fluoride (e.g., K[¹⁸F]F) | nih.gov |

| Catalyst/Activator | Kryptofix 2.2.2 (K₂₂₂) with K₂CO₃ | frontiersin.org |

| Reaction Time | Typically 30 seconds to 5 minutes | nih.govmdpi.com |

| Temperature | Room Temperature | nih.govmdpi.com |

| Radiochemical Yield (RCY) | Often high (e.g., 33-57% isolated yields for FAPI tracers) | mdpi.com |

| Purification | Solid-Phase Extraction (SPE) Cartridge (e.g., C18) | nih.govmdpi.com |

The stability of the resulting S-¹⁸F bond in vivo is a critical consideration for PET tracer development. Studies have shown that aryl [¹⁸F]fluorosulfates exhibit good stability, with minimal defluorination observed in vivo, which would otherwise lead to undesirable bone uptake in PET images. nih.gov The development of ¹⁸F-labeled sulfonyl fluorides and related compounds continues to expand the toolkit of radiochemists, enabling the rapid synthesis and evaluation of novel PET imaging agents for a wide range of biological targets. semanticscholar.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of sulfonyl fluorides has been a central focus of research, with a continuous drive towards more efficient, scalable, and versatile methods. While traditional methods often rely on stoichiometric reagents, the future lies in the development of sophisticated catalytic systems.

Emerging research is focused on transition-metal-catalyzed processes, utilizing elements like palladium, copper, and nickel to construct the C-SO₂F bond directly. nih.govmdpi.com These methods offer the potential for late-stage functionalization of complex molecules, a highly desirable feature in drug discovery. mdpi.com Furthermore, innovative catalytic strategies are being explored, such as:

Nucleophilic Catalysis: Systems employing catalysts like hydroxybenzotriazole (B1436442) (HOBt) have shown promise in activating sulfonyl fluorides for nucleophilic substitution, enabling the synthesis of a wide array of sulfonamides and sulfamates under mild conditions. acs.org

Redox-Neutral Catalysis: Bismuth(III)-catalyzed systems are being investigated for the synthesis of aryl sulfonyl fluorides. nih.gov These methods facilitate the direct insertion of sulfur dioxide into a metal-carbon bond, offering a novel and efficient route to these valuable compounds. nih.gov

Electrochemical Methods: Electrochemical synthesis represents a green and powerful alternative, allowing for the oxidative coupling of thiols and potassium fluoride (B91410) to form sulfonyl fluorides without the need for additional chemical oxidants. acs.org

Future work will likely concentrate on expanding the substrate scope of these catalytic systems, improving catalyst turnover numbers, and developing enantioselective catalytic methods for the synthesis of chiral sulfonyl fluorides.

| Catalytic Approach | Key Features | Potential Advantages |

| Transition-Metal Catalysis | Utilizes Pd, Cu, Ni catalysts for C-SO₂F bond formation. nih.govmdpi.com | Enables late-stage functionalization, high efficiency. |

| Nucleophilic Catalysis | Employs catalysts like HOBt to activate the S-F bond. acs.org | Mild reaction conditions, broad substrate scope for derivatives. |

| Bi(III) Redox-Neutral Catalysis | Facilitates SO₂ insertion into Bi-C bonds. nih.gov | Novel synthetic route, high efficiency. |

| Electrochemical Synthesis | Oxidative coupling of thiols and fluoride source. acs.org | Environmentally benign, avoids chemical oxidants. |

Discovery of Unprecedented Reactivity Modes

For a long time, the reactivity of sulfonyl fluorides was dominated by Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a powerful click reaction for linking molecules. imperial.ac.ukosaka-u.ac.jpeurekalert.orgexlibrisgroup.com However, recent discoveries have challenged this paradigm, revealing that the sulfonyl fluoride moiety is capable of unconventional and previously inaccessible transformations.

Researchers are now exploring reactivity beyond simple fluoride exchange. imperial.ac.uk A particularly exciting development is the ability of the entire SO₂F group to act as a leaving group in certain cross-coupling reactions, such as Suzuki-Miyaura couplings. imperial.ac.uk This opens up entirely new synthetic possibilities for creating complex molecular architectures.

Another frontier is the generation of S(VI) radicals from sulfonyl fluorides. researchgate.netresearchgate.net This is a challenging endeavor due to the high strength of the sulfur-fluorine bond, but success in this area would unlock a vast new landscape of radical-based transformations, dramatically expanding the synthetic utility of this functional group. researchgate.netresearchgate.net The exploration of photocatalytic methods is a promising avenue for achieving these challenging radical reactions. acs.org

Expansion of Applications in Interdisciplinary Sciences

The unique balance of stability and latent reactivity makes sulfonyl fluorides, including pyridine (B92270) derivatives, exceptionally valuable tools in interdisciplinary fields, particularly chemical biology and drug discovery. exlibrisgroup.comnih.govrsc.org Their role as "privileged" covalent warheads allows them to react with a variety of nucleophilic amino acid residues—not just the commonly targeted cysteine, but also serine, threonine, lysine (B10760008), tyrosine, and histidine—in a context-specific manner. nih.govenamine.netsigmaaldrich.comnih.gov

Future applications are expected to expand significantly in the following areas:

Covalent Drug Discovery: There is a renewed interest in targeted covalent inhibitors. nih.gov Sulfonyl fluorides are being incorporated into small molecules to create potent and selective inhibitors for various enzymes and to target protein-protein interactions. nih.gov

Chemical Biology Probes: As activity-based protein profiling (ABPP) tools, sulfonyl fluoride probes are used for target identification and validation, mapping enzyme binding sites, and studying protein-protein interactions. rsc.orgdigitellinc.com The development of new probes with tailored reactivity and selectivity is an active area of research.

Bioconjugation and Materials Science: The robust nature of the SuFEx reaction makes it ideal for bioconjugation, linking molecules to proteins or other biomacromolecules. nih.gov In materials science, this chemistry is being used to create novel polymers and modify surfaces. rsc.orgccspublishing.org.cn

The ability to fine-tune the reactivity of the sulfonyl fluoride group by modifying the substitution on the pyridine ring will be crucial for designing next-generation probes and drugs with enhanced specificity and efficacy.

Sustainable and Environmentally Benign Synthesis Approaches

In line with the global push for green chemistry, a major focus of future research is the development of sustainable methods for synthesizing sulfonyl fluorides. Traditional synthetic routes often rely on hazardous reagents and organic solvents. osaka-u.ac.jpeurekalert.orgdigitellinc.com

Recent breakthroughs have demonstrated the feasibility of more environmentally friendly approaches:

Aqueous Synthesis: The development of surfactant-based catalytic systems has enabled the synthesis of sulfonyl fluorides in water, a significant step towards greener chemical production. digitellinc.com

Safer Reagents: Researchers are replacing toxic and difficult-to-handle reagents with safer alternatives. For instance, methods have been developed that use stable and readily available starting materials like thiols and disulfides, coupled with potassium fluoride as the fluorine source and a green oxidant. osaka-u.ac.jpeurekalert.orgacs.orgsciencedaily.com These processes often yield non-toxic salts as the only by-products. osaka-u.ac.jpeurekalert.orgsciencedaily.com

One-Pot Processes: The design of one-pot synthesis protocols minimizes waste and purification steps, leading to more efficient and sustainable manufacturing. acs.org

The overarching goal is to develop scalable, low-cost, and safe production methods that minimize environmental impact, aligning with the principles of sustainable development. osaka-u.ac.jpeurekalert.orgsciencedaily.com

| Sustainable Approach | Description | Key Benefit |

| Synthesis in Water | Utilizes surfactant-based catalysis to enable reactions in aqueous media. digitellinc.com | Reduces reliance on toxic organic solvents. |

| Use of Green Reagents | Employs stable substrates (thiols, disulfides), KF, and green oxidants. osaka-u.ac.jpacs.org | Avoids hazardous materials and produces non-toxic by-products. |

| One-Pot Protocols | Combines multiple reaction steps into a single procedure. acs.org | Increases efficiency and minimizes waste generation. |

| Electrochemical Methods | Uses electricity to drive the reaction, avoiding chemical oxidants. acs.org | Inherently green and offers high control over the reaction. |

Computational Design of New Pyridine Sulfonyl Fluoride Derivatives with Tuned Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new sulfonyl fluoride derivatives. By leveraging computational models, researchers can predict the properties and reactivity of novel compounds before embarking on lengthy and resource-intensive laboratory synthesis.

Future research will increasingly rely on computational methods for:

Rational Design of Catalysts: Computational studies are being used to elucidate reaction mechanisms, as seen in the investigation of Bi(III)-catalyzed sulfonyl fluoride synthesis. nih.gov This understanding allows for the rational design of new, more efficient catalysts. nih.gov

Structure-Activity Relationship (SAR) Studies: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are employed to understand how the structure of a sulfonyl fluoride derivative influences its biological activity. rsc.org This knowledge is critical for designing new drug candidates with improved potency and selectivity, such as novel anti-MRSA inhibitors. rsc.org

Tuning Reactivity: By computationally modeling the electronic effects of different substituents on the pyridine ring, scientists can predict how to tune the reactivity of the sulfonyl fluoride group. This allows for the design of molecules with a desired balance of stability and reactivity for specific applications in chemical biology or covalent inhibition. enamine.netnih.gov

The synergy between computational prediction and experimental validation will be a powerful engine for innovation, enabling the rapid development of novel pyridine sulfonyl fluoride derivatives with precisely tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethylpyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution reactions are commonly employed, as seen in analogous pyridine derivatives (e.g., substituting fluorine with sulfonyl fluoride groups). Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Use catalytic bases like sodium hydride to stabilize intermediates .

- Critical Data : Reaction yields may vary from 40–70% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization). Monitor progress via TLC or LC-MS to confirm sulfonyl fluoride formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential reactivity of sulfonyl fluorides, which can hydrolyze to toxic byproducts (e.g., HF under acidic conditions) .

- Storage : Store at –20°C in airtight, moisture-resistant containers to prevent decomposition. Include desiccants like silica gel to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or FT-IR) for this compound derivatives?

- Analytical Strategy : For NMR, compare predicted chemical shifts (via computational tools like ACD/Labs) with experimental data. Sulfonyl fluoride groups typically show distinct NMR peaks near –60 to –80 ppm. Discrepancies may arise from solvent interactions or impurities—use deuterated solvents and repeat under standardized conditions .

- FT-IR Analysis : Confirm sulfonyl stretching vibrations (~1350–1200 cm). Overlapping peaks (e.g., from methyl groups) require deconvolution software or 2D-IR correlation spectroscopy .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Reaction Pathways : The sulfonyl fluoride group acts as a leaving group in nucleophilic aromatic substitution (SNAr). Steric effects from methyl substituents at positions 3 and 5 may slow reactivity compared to unsubstituted analogs. Use kinetic studies (e.g., monitoring via NMR) to compare activation energies .

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh)) improve efficiency in Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios to mitigate side reactions (e.g., protodefluorination) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Degradation Studies : Conduct accelerated stability tests at varying pH (2–10). Sulfonyl fluorides hydrolyze rapidly under alkaline conditions (t < 1 hour at pH 10). Use buffered solutions (e.g., phosphate buffer, pH 7.1) to mimic physiological conditions and quantify hydrolysis products via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store samples below –20°C to prevent thermal degradation .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in toxicity data for sulfonyl fluoride derivatives?

- Case Study : If acute toxicity (e.g., LD) data conflict, perform in vitro assays (e.g., cell viability tests on HEK-293 or HepG2 lines) under controlled conditions. Compare results with structurally similar compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify trends .

- Ecological Impact : Use predictive models (e.g., QSAR) to estimate bioaccumulation potential when experimental data are absent, as noted in safety sheets .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Process Chemistry : Transition from batch to flow chemistry for better heat and mass transfer. Use microreactors to minimize side reactions (e.g., over-fluorination) and improve reproducibility .

- Purification : Replace column chromatography with crystallization using solvent pairs (e.g., ethyl acetate/hexane). Characterize purity via melting point (mp) and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.